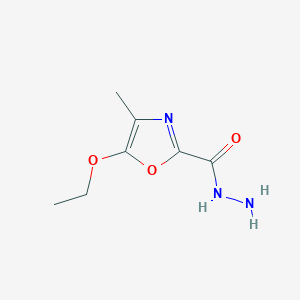![molecular formula C13H25ClN2O2 B1379276 tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride CAS No. 1153767-91-9](/img/structure/B1379276.png)
tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Overview
Description
Tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (TBDC) is an organic compound that has been used in a variety of laboratory experiments and research applications. TBDC is a cyclic compound that has a structure similar to that of an amino acid, making it an ideal candidate for use in synthetic organic chemistry and medicinal chemistry studies. TBDC has been used in a variety of scientific research applications, including drug discovery, drug metabolism, and biocatalysis. TBDC has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs.
Scientific Research Applications
Overview
The specific compound tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride has limited direct mentions in the literature based on the current search. However, scientific research often explores compounds with similar structures or functional groups for various applications, including organic synthesis, environmental remediation, and material science. Below are highlights from research involving related compounds that shed light on the potential research applications and methodologies that could be relevant to tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Environmental Remediation
A study on the decomposition of methyl tert-butyl ether (MTBE) using radio frequency (RF) plasma reactors demonstrates the potential for applying similar technology to related compounds. This method could be relevant for environmental remediation efforts involving tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, especially in the context of pollutant degradation in water or air (Hsieh et al., 2011).
Polymer Science
The chemical recycling of poly(ethylene terephthalate) (PET) highlights the use of various chemical processes to recover and repurpose valuable monomers. Research into similar processes could involve tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride as a potential reactant or catalyst in polymer synthesis or recycling, emphasizing sustainability in material science (Karayannidis & Achilias, 2007).
Synthetic Organic Chemistry
The synthesis of N-heterocycles via sulfinimines using tert-butanesulfinamide illustrates the strategic use of tert-butyl groups in facilitating stereocontrolled organic reactions. This methodology could be adapted or inspire similar research involving tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, particularly in the synthesis of complex organic molecules or pharmaceutical intermediates (Philip et al., 2020).
properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-4-5-13(15)6-8-14-9-7-13;/h14H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKNFQFBKPYPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)




![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)